molecular formula C17H23N3O3S2 B12263544 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B12263544
M. Wt: 381.5 g/mol
InChI Key: MLNVWVISOISYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a cyclopropanesulfonyl group, which adds to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the diazepane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiazole core can interact with various receptors, influencing cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole: A structurally similar compound with different substituents on the benzothiazole ring.

    7-chloro-2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole: Another analog with a chlorine substituent

Uniqueness

The uniqueness of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C17H23N3O3S2/c1-12-4-7-14(23-2)15-16(12)24-17(18-15)19-8-3-9-20(11-10-19)25(21,22)13-5-6-13/h4,7,13H,3,5-6,8-11H2,1-2H3

InChI Key

MLNVWVISOISYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.